4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride
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Overview
Description
4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride, commonly known as ML167, is a chemical compound that has drawn significant attention from the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of ML167 is not yet fully understood. However, studies have shown that it inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. By inhibiting CK2 activity, ML167 is believed to induce apoptosis in cancer cells and reduce inflammation in neurological disorders.
Biochemical and Physiological Effects:
ML167 has been shown to have a range of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the reduction of inflammation in neurological disorders. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
ML167 has several advantages for lab experiments, including its high potency and selectivity for CK2 inhibition. However, it also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for the study of ML167. One area of research is the development of more stable and soluble analogs of ML167 that can be used in a wider range of experimental conditions. Another area of research is the investigation of the potential therapeutic applications of ML167 in other diseases, such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of ML167 and its effects on cellular processes.
Synthesis Methods
The synthesis of ML167 involves a multistep process that starts with the reaction between 2-chloro-4-nitrobenzene and piperidine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-(bromomethyl)phenol to obtain the final product, which is then reacted with hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
ML167 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. ML167 has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperidin-4-yl]-2-(phenoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c23-19-9-5-4-8-18(19)22(11-14-24-15-12-22)20-10-13-25-21(26-20)16-27-17-6-2-1-3-7-17/h1-10,13,24H,11-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSNLSKLZVRDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=NC(=NC=C2)COC3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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